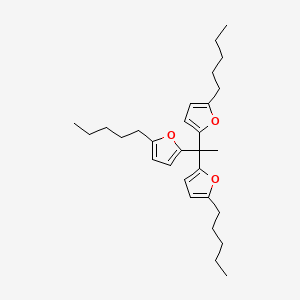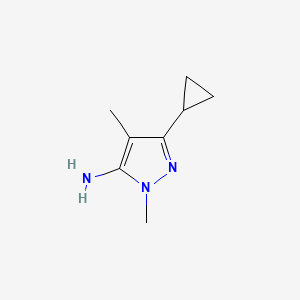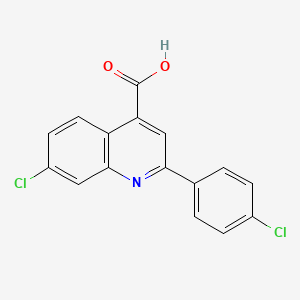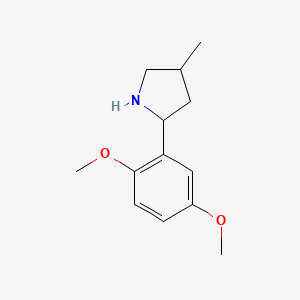
2,2',2''-(Ethane-1,1,1-triyl)tris(5-pentylfuran)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-pentylfuran): is a chemical compound belonging to the class of furan derivatives It is characterized by the presence of three 2-pentylfuran groups attached to a central ethane-1,1,1-triyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-pentylfuran) typically involves the reaction of 2-pentylfuran with a suitable ethane-1,1,1-triyl precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-pentylfuran) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions may involve the replacement of specific functional groups within the molecule, resulting in new derivatives with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum may be used to facilitate certain reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-pentylfuran) is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Research in biology may explore the compound’s interactions with biological systems, including its potential as a bioactive molecule or its role in biochemical pathways.
Medicine: In medicine, this compound could be investigated for its therapeutic potential, including its ability to interact with specific molecular targets or pathways involved in disease processes.
Industry: Industrial applications may include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-pentylfuran) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
- 5,5’,5’'-(Ethane-1,1,2-triyl)tris(6-chloroindolin-2-one)
- 4,4’,4’‘-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1’-biphenyl]-4-amine))
- 4,4’,4’'-(1,1,1-Ethanetriyl)tris[2,6-bis(methoxymethyl)phenol]
Comparison: Compared to these similar compounds, 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-pentylfuran) is unique due to its specific structural arrangement and the presence of three 2-pentylfuran groups. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
87688-73-1 |
|---|---|
Fórmula molecular |
C29H42O3 |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
2-[1,1-bis(5-pentylfuran-2-yl)ethyl]-5-pentylfuran |
InChI |
InChI=1S/C29H42O3/c1-5-8-11-14-23-17-20-26(30-23)29(4,27-21-18-24(31-27)15-12-9-6-2)28-22-19-25(32-28)16-13-10-7-3/h17-22H,5-16H2,1-4H3 |
Clave InChI |
SCPRATIVTHLNJB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(O1)C(C)(C2=CC=C(O2)CCCCC)C3=CC=C(O3)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12893797.png)
![3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12893803.png)



![4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B12893819.png)



